molecular formula C23H28N2O4S B3205874 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 1040659-12-8

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B3205874
CAS No.: 1040659-12-8
M. Wt: 428.5 g/mol
InChI Key: FANCYERJLFEOMI-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indoline core, a cyclopentanecarbonyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopentanecarbonyl group is introduced through a Friedel-Crafts acylation reaction, while the benzenesulfonamide moiety is added via sulfonylation. The ethoxy and methyl groups are incorporated through alkylation reactions. Each step requires specific reagents and conditions, such as the use of Lewis acids for acylation and strong bases for alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide
  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-fluorophenoxy)acetamide
  • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide

Uniqueness

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-3-29-22-11-10-20(14-16(22)2)30(27,28)24-19-9-8-17-12-13-25(21(17)15-19)23(26)18-6-4-5-7-18/h8-11,14-15,18,24H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANCYERJLFEOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 4
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 5
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 6
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide

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